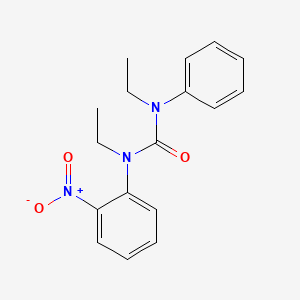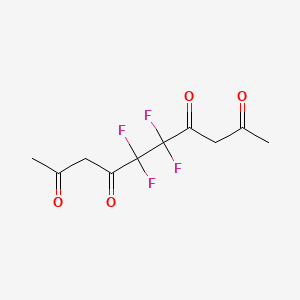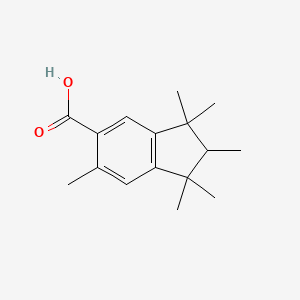
N,N'-Diethyl-N-(2-nitrophenyl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of both nitrophenyl and phenyl groups attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea typically involves the reaction of N,N’-diethylurea with 2-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: N,N’-diethylurea is prepared by reacting diethylamine with phosgene.
Step 2: The prepared N,N’-diethylurea is then reacted with 2-nitroaniline in the presence of a catalyst such as triethylamine.
Step 3: The reaction mixture is heated to a specific temperature (usually around 80-100°C) for several hours to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as a solvent.
Major Products Formed
Reduction: N,N’-Diethyl-N-(2-aminophenyl)-N’-phenylurea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Diethylamine, aniline, carbon dioxide.
Wissenschaftliche Forschungsanwendungen
N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce nitrophenyl and phenyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenyl group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Diethyl-N-(4-nitrophenyl)-N’-phenylurea: Similar structure but with the nitro group at the 4-position.
N,N’-Diethyl-N-(2,4-dinitrophenyl)-N’-phenylurea: Contains an additional nitro group at the 4-position.
N,N’-Diethyl-N-(2-nitrophenyl)-N’-methylurea: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea is unique due to the specific positioning of the nitro group at the 2-position, which can influence its reactivity and interaction with molecular targets. This positional specificity can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
64181-79-9 |
|---|---|
Molekularformel |
C17H19N3O3 |
Molekulargewicht |
313.35 g/mol |
IUPAC-Name |
1,3-diethyl-1-(2-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C17H19N3O3/c1-3-18(14-10-6-5-7-11-14)17(21)19(4-2)15-12-8-9-13-16(15)20(22)23/h5-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
GCTCMNPRTASRSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)

![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)


![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)






